molecular formula C16H13NO B1353969 5-Methyl-3,4-diphenylisoxazole CAS No. 37928-17-9

5-Methyl-3,4-diphenylisoxazole

Cat. No. B1353969
CAS RN: 37928-17-9
M. Wt: 235.28 g/mol
InChI Key: ZXIRUKJWLADSJS-UHFFFAOYSA-N
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Description

5-Methyl-3,4-diphenylisoxazole is a reagent used for the preparation of valdecoxib and valdecoxib analogues . It is a key intermediate of Parecoxib Sodium . It is a white solid with a molecular weight of 235.29 .


Synthesis Analysis

The synthesis of 5-Methyl-3,4-diphenylisoxazole involves the condensation of 4-amino-N-(5-methyl-4,5-dihydroisoxazol-3yl) benzenesulfonamide with various aldehydes and diethyl phosphite .


Molecular Structure Analysis

The molecular formula of 5-Methyl-3,4-diphenylisoxazole is C16H13NO . The InChI code is 1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-3,4-diphenylisoxazole is a white solid . It has a molecular weight of 235.28 g/mol . The compound has a XLogP3-AA of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Photochemical Reactions

5-Methyl-3,4-diphenylisoxazole and its derivatives have been studied for their unique photochemical reactions. For example, 3,5-diphenylisoxazole demonstrated specific behaviors under photo-induced conditions, such as forming open-chain compounds as the main product (Sato, Tadashi, Yamamoto, Koichi, & Fukui, Keitaro, 1973). These photochemical properties are significant in understanding and manipulating molecular structures for various scientific applications.

Complex Formation with Metal Ions

Research has explored the ability of 5-Methyl-3,4-diphenylisoxazole to form complexes with metal ions. A study on manganese(II) complexes with 3,5-diphenylisoxazole revealed insights into the bonding and stereochemistry of these complexes, which were characterized using spectroscopic and magnetic methods (R. Pinna, G. Ponticelli, M. Chary, & Bachimanchi M. Sastry, 1980). Such complexes have potential applications in materials science and catalysis.

Structural and Spectroscopic Analysis

5-Methyl-3,4-diphenylisoxazole hasbeen a subject of interest in the study of crystal and molecular structures. For instance, the structure of its acetylation product was investigated using spectroscopic methods and X-ray diffraction data. This study provided detailed insights into the bond lengths and molecular geometry, which are crucial for understanding the material's properties and potential applications in fields like material science and drug design (K. Simon, K. Sasvári, P. Dvortsák, K. Horváth, & K. Harsányi, 1974).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280; P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-methyl-3,4-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIRUKJWLADSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433813
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3,4-diphenylisoxazole

CAS RN

37928-17-9
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Di Nunno, P Vitale, A Scilimati… - Journal of medicinal …, 2004 - ACS Publications
3,4-Diarylisoxazole analogues of valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)-benzensulfonamide], a selective cyclooxygenase-2 (COX-2) inhibitor, were synthesized by 1,3-dipolar …
Number of citations: 95 pubs.acs.org
S Dadiboyena, A Nefzi - European journal of medicinal chemistry, 2010 - Elsevier
Non-steroidal anti-inflammatory drugs are widely used therapeutic agents in the treatment of inflammation, pain and fever. Cyclooxygenase catalyzes the initial step of biotransformation …
Number of citations: 53 www.sciencedirect.com
MLM Pennings, DN Reinhoudt… - The Journal of …, 1982 - ACS Publications
Four-membered cyclic nitrones (1) react with a variety of nucleophiles (MeMgl, CN", OH", MeO", and H") by stereospecific addition to the C= N bond. Reaction of la with potassium …
Number of citations: 20 pubs.acs.org
P Erdélyi, T Fodor, ÁK Varga, M Czugler, A Gere… - Bioorganic & medicinal …, 2008 - Elsevier
The inhibition of cyclooxygenase enzymes plays an important role in the treatment of inflammatory diseases. N-Hydroxy-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (3)—a …
Number of citations: 17 www.sciencedirect.com
J Liu, H Liu, X Guo, Z Wang, X Wu, J Li, C Zhu - Green Chemistry, 2023 - pubs.rsc.org
Herein, we disclose a novel self-catalytic photochemical sulfonylation of phenothiazines, in which phenothiazine functions as both a substrate and a photosensitizer. The reaction …
Number of citations: 1 pubs.rsc.org
MG Perrone, A Scilimati, L Simone… - Current medicinal …, 2010 - ingentaconnect.com
Since cyclooxygenase (COX) isozymes discovery, many papers and reviews have been published to describe the structural bases of COX inhibition, and to debate on the therapeutic …
Number of citations: 182 www.ingentaconnect.com
R Calvello, MA Panaro, ML Carbone, A Cianciulli… - Pharmacological …, 2012 - Elsevier
COX-1 plays a previously unrecognized part in the neuroinflammation. Genetic ablation or pharmacological inhibition of COX-1 activity attenuates the inflammatory response and …
Number of citations: 68 www.sciencedirect.com

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